1-(5-Anilino-1-phenyltriazol-4-yl)ethanone
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Overview
Description
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an anilino group and a phenyl group attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Anilino-1-phenyltriazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of aniline with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Anilino-1-phenyltriazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Anilino-1-phenyltriazol-4-yl)methanone
- 1-(5-Anilino-1-phenyltriazol-4-yl)propanone
- 1-(5-Anilino-1-phenyltriazol-4-yl)butanone
Uniqueness
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of anilino and phenyl groups attached to the triazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(5-anilino-1-phenyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12(21)15-16(17-13-8-4-2-5-9-13)20(19-18-15)14-10-6-3-7-11-14/h2-11,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOZHAKXPBSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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